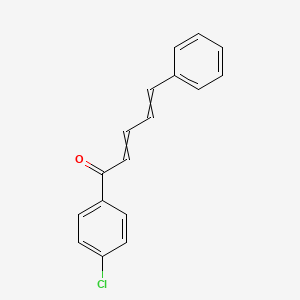
Isopropyltriphenylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyltriphenylstannane is an organotin compound with the chemical formula C21H22Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions: Isopropyltriphenylstannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with isopropylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
Ph3SnCl+iPrMgBr→Ph3Sn-iPr+MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps, including recrystallization and distillation, are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: Isopropyltriphenylstannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学研究应用
Isopropyltriphenylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
作用机制
The mechanism of action of isopropyltriphenylstannane involves its interaction with molecular targets through the tin atom. The tin atom can form coordination complexes with various biological molecules, influencing their activity. In enzymatic reactions, this compound can act as an inhibitor or activator, depending on the specific enzyme and reaction conditions. The pathways involved often include the formation of tin-carbon or tin-oxygen bonds, which can alter the structure and function of the target molecules.
相似化合物的比较
- Triphenyltin chloride (Ph3SnCl)
- Isopropyltributyltin (iPrSnBu3)
- Triphenyltin hydroxide (Ph3SnOH)
Comparison: Isopropyltriphenylstannane is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. Compared to triphenyltin chloride, it is less reactive towards nucleophiles due to the bulkier isopropyl group. Isopropyltributyltin, on the other hand, has different solubility and reactivity profiles due to the presence of butyl groups. Triphenyltin hydroxide is more polar and has different applications, particularly in biocidal formulations.
属性
分子式 |
C21H22Sn |
|---|---|
分子量 |
393.1 g/mol |
IUPAC 名称 |
triphenyl(propan-2-yl)stannane |
InChI |
InChI=1S/3C6H5.C3H7.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H3; |
InChI 键 |
BNQJBSRILJIDSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


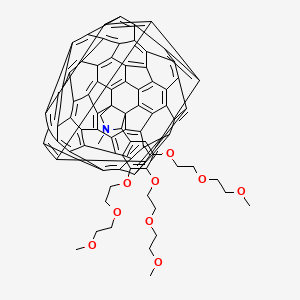
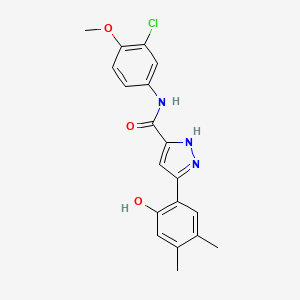
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
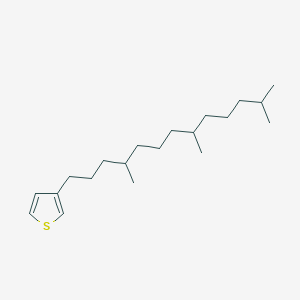
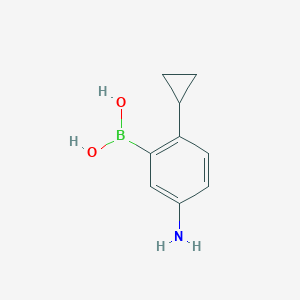

![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
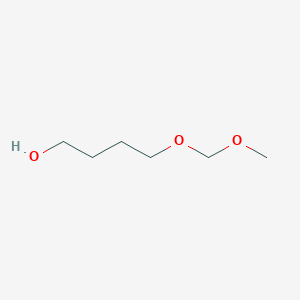

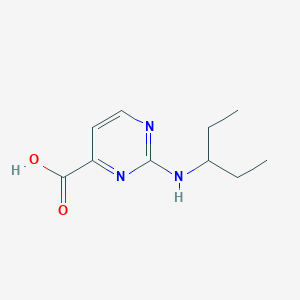

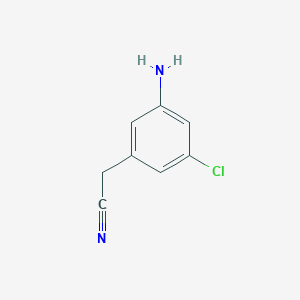
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)
